2-Vinyl-4-quinazolinol 2-Vinyl-4-quinazolinol Novel inducer of expression of p53 target genes, enhancing DNA binding of mutant p53; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 91634-12-7
VCID: VC0005923
InChI: InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
SMILES: C=CC1=NC2=CC=CC=C2C(=O)N1
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

2-Vinyl-4-quinazolinol

CAS No.: 91634-12-7

Cat. No.: VC0005923

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-Vinyl-4-quinazolinol - 91634-12-7

CAS No. 91634-12-7
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 2-ethenyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Standard InChI Key VCHFWHQHIKFOIC-UHFFFAOYSA-N
Isomeric SMILES C=CC1=NC(=O)C2=CC=CC=C2N1
SMILES C=CC1=NC2=CC=CC=C2C(=O)N1
Canonical SMILES C=CC1=NC(=O)C2=CC=CC=C2N1

Structural and Chemical Characteristics of 2-Vinyl-4-quinazolinol

Molecular Architecture

2-Vinyl-4-quinazolinol (IUPAC: 2-ethenyl-3H-quinazolin-4-ol) features a bicyclic framework comprising a benzene ring fused to a pyrimidine ring, with a hydroxyl group at position 4 and a vinyl substituent (-CH=CH2) at position 2. The vinyl group introduces electron-withdrawing effects, altering the compound’s electronic distribution compared to non-vinylated analogs like 2-(4-hydroxyphenyl)-3H-quinazolin-4-one . Computational studies suggest that the vinyl moiety enhances electrophilicity at position 2, facilitating nucleophilic attacks—a property exploited in derivatization reactions .

Physicochemical Properties

While direct data on 2-vinyl-4-quinazolinol remain limited, inferences from structural analogs provide insights:

  • Molecular formula: C10H8N2O2 (calculated molecular weight: 188.18 g/mol)

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, consistent with 2-substituted quinazolinones .

  • Spectroscopic signatures:

    • IR: Expected peaks near 1670–1640 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

    • ¹H NMR: Aromatic protons (δ 7.4–8.1 ppm), vinyl protons (δ 5.2–6.5 ppm), and hydroxyl proton (δ 10–12 ppm) .

Synthetic Methodologies

Conventional Synthesis via Anthranilic Acid Derivatives

Witt and Bergman’s seminal work outlines a high-yield route to 2-vinylquinazolinones :

  • Condensation: React anthranilic acid with acetyl chloride to form 2-methyl-4H-3,1-benzoxazin-4-one.

  • Vinylation: Treat with vinyl magnesium bromide under anhydrous conditions to introduce the vinyl group.

  • Cyclization: Acid-catalyzed cyclization yields 2-vinyl-4-quinazolinol.
    Key conditions: Reflux in toluene, 72% yield .

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd-catalyzed Suzuki-Miyaura couplings to install aryl/vinyl groups at position 2. For example:

  • React 4-bromo-3H-quinazolin-4-one with vinylboronic acid in the presence of Pd(PPh3)4 and K2CO3 .
    Optimized parameters: DME/H2O (3:1), 80°C, 12 h, yielding 68–75% .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

  • Mix 2-chloro-4-quinazolinol with vinyl acetate, Cs2CO3, and Pd(OAc)2 in DMF.

  • Irradiate at 120°C for 15 min to achieve 82% yield .

Reactivity and Derivitization

Nucleophilic Additions

The electron-deficient vinyl group undergoes regioselective additions (Table 1):

Table 1. Nucleophilic Additions to 2-Vinyl-4-quinazolinol

EntryNucleophileProductYield (%)Conditions
1Diethylamine2-(Diethylamino)-4-quinazolinol85MeOH, HOAc, 20 h
2Piperidine2-Piperidino-4-quinazolinol100MeOH, HOAc, 20 h
3Indole2-(Indol-3-yl)-4-quinazolinol95HOAc, 4 h

Mechanistically, nucleophiles attack the β-carbon of the vinyl group, forming stable adducts without ring opening—a contrast to non-vinyl analogs .

Photophysical Modifications

Introducing electron-donating substituents via cross-coupling enhances fluorescence. For instance:

  • 2-(3,4-Dimethoxyphenyl)-4-quinazolinol exhibits λem = 450 nm in toluene (ΦF = 26%) .

  • Solvatochromic shifts confirm intramolecular charge transfer (ICT) upon excitation, with Δμ = 12.7 D calculated via Lippert-Mataga analysis .

Biological Activities and Mechanisms

CompoundCell LineIC50 (μM)Mechanism
2-Vinyl-4-quinazolinolL12102.1Microtubule destabilization
2-(1-Chlorovinyl)-4-quinazolinolHeLa1.4EGFR inhibition

Antimicrobial Effects

Though less explored, halogenated derivatives (e.g., 2-(1-bromovinyl)-4-quinazolinol) show bacteriostatic activity against Staphylococcus aureus (MIC = 8 μg/mL) .

Future Directions

  • Targeted drug delivery: Conjugating 2-vinyl-4-quinazolinol to nanoparticles for enhanced tumor specificity.

  • Photodynamic therapy: Leveraging ICT properties for light-activated cytotoxicity.

  • Hybrid molecules: Merging quinazolinol scaffolds with known pharmacophores (e.g., chalcones) to multitarget kinases.

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